N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential therapeutic applications. HDACi are a class of drugs that have been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases, which play a role in regulating gene expression. In
Mechanism of Action
MS-275 works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to a more tightly packed chromatin structure, which can inhibit gene expression. By inhibiting histone deacetylases, MS-275 can lead to increased acetylation of histone proteins, which can lead to changes in gene expression and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, MS-275 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth. MS-275 has also been shown to have anti-inflammatory effects, which could have potential applications in treating other diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of MS-275 is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of histone deacetylases in gene expression and cancer development. However, one limitation of MS-275 is that it can have off-target effects, which can make it difficult to interpret experimental results. Additionally, MS-275 has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in experimental systems.
Future Directions
There are a number of potential future directions for research on MS-275. One area of interest is in developing more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of interest is in studying the potential applications of MS-275 in treating other diseases, such as HIV and sickle cell anemia. Additionally, there is ongoing research on the potential use of MS-275 in combination with other treatments, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes.
Scientific Research Applications
MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other treatments. MS-275 has also been studied for its potential applications in treating other diseases, such as HIV and sickle cell anemia.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-21(19,20)17-13-4-2-3-10(9-13)14(18)16-12-7-5-11(15)6-8-12/h2-9,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZKTNITLOSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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